![molecular formula C17H16N4OS B2639007 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034241-30-8](/img/structure/B2639007.png)
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea
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Description
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea, also known as TPPU, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit soluble epoxide hydrolase (sEH), which is an enzyme that plays a crucial role in the metabolism of endogenous signaling molecules called epoxyeicosatrienoic acids (EETs). Inhibition of sEH by TPPU has been shown to have several beneficial effects in various disease models, making it a promising candidate for drug development.
Scientific Research Applications
Anion Influence on Gel Properties
The study by Lloyd & Steed (2011) discusses how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, the properties of which can be tuned by the type of anion present. This research highlights the potential for manipulating the physical properties of gels through anion variation, specifically for hydrogels formed from urea derivatives.
Chemical Synthesis and Structural Elucidation
The work by Abdelrazek et al. (2010) illustrates the synthesis of novel pyridine and naphthyridine derivatives from compounds like thiophene. This synthesis process and the subsequent structural elucidation of the compounds demonstrate the intricate chemical manipulations possible with thiophene and urea derivatives.
Novel Compound Synthesis for Antimicrobial and Anticancer Applications
The research by Elewa et al. (2021) focuses on synthesizing novel compounds including urea derivatives, showcasing their potential antimicrobial and anticancer activities. This indicates the significant role of urea derivatives in developing new therapeutic agents.
Inhibitory Activity and Solubility Studies
D’yachenko et al. (2019) discuss the synthesis of 1,3-disubstituted ureas with inhibitory activity towards human soluble epoxide hydrolase, along with their solubility properties. This research underlines the therapeutic potential and chemical behavior of urea derivatives in a biological context.
Synthesis and Antimicrobial Evaluation
The work by Azab, Youssef, & El-Bordany (2013) highlights the synthesis of new heterocyclic compounds containing a sulfonamido moiety and their antibacterial evaluation. It provides insights into the synthesis and potential antibacterial application of compounds related to urea derivatives.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-5-2-3-6-13(12)21-17(22)20-11-14-16(19-9-8-18-14)15-7-4-10-23-15/h2-10H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGKQZFDUKQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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